![molecular formula C14H14ClN3O3 B2695115 5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021218-98-3](/img/structure/B2695115.png)
5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
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Description
5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a promising drug candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds from benzamide derivatives has shown promising applications in developing new pharmacologically active molecules. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating potential for the development of new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroleptic Activity
Benzamides have also been designed and synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests a correlation between structure and activity, highlighting the importance of benzamide derivatives in developing new treatments for psychosis (Iwanami et al., 1981).
Antimicrobial Agents
Another area of application is the development of antimicrobial agents. For instance, the synthesis of formazans from Mannich base derivatives has been investigated for their antimicrobial properties. These compounds showed moderate activity against pathogenic bacterial and fungal strains, indicating their potential in antimicrobial drug development (Sah et al., 2014).
Anti-Influenza Virus Activity
Benzamide-based compounds have also been synthesized and evaluated for their anti-influenza A virus activity, specifically against the H5N1 subtype. Several compounds demonstrated significant antiviral activities, highlighting the potential of benzamide derivatives in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-21-12-5-4-10(15)9-11(12)14(20)16-7-8-18-13(19)3-2-6-17-18/h2-6,9H,7-8H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVMNUZQMSGOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide |
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